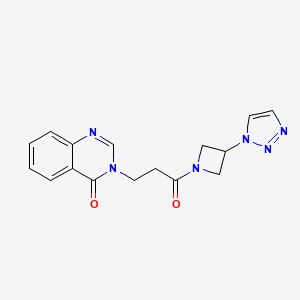

3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core linked to a triazole ring through an azetidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multiple steps:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne under copper(I) catalysis (CuAAC). This reaction is often carried out in the presence of a base such as triethylamine in a solvent like dimethyl sulfoxide (DMSO) at room temperature.

-

Synthesis of the Azetidine Intermediate: : The azetidine ring can be formed by cyclization of a suitable precursor, such as a β-amino alcohol, using a dehydrating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

-

Coupling of the Triazole and Azetidine: : The triazole and azetidine intermediates are coupled through a nucleophilic substitution reaction, often using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Formation of the Quinazolinone Core: : The quinazolinone core is typically synthesized via a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions.

-

Final Coupling: : The final step involves coupling the quinazolinone core with the triazole-azetidine intermediate, usually through an amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for the cycloaddition and cyclization steps, and employing automated systems for purification and isolation of intermediates and final products.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents such as ethanol or tetrahydrofuran (THF).

Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: N-oxides of the azetidine ring.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Various substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one has several applications in scientific research:

Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.

Chemical Biology: Employed in the design of bioorthogonal reactions for labeling and tracking biomolecules.

Pharmaceutical Development: Explored as a lead compound for the development of new drugs targeting specific diseases.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-π stacking interactions, while the quinazolinone core can act as a pharmacophore, binding to active sites of enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(3-(1H-1,2,3-triazol-1-yl)propyl)quinazolin-4(3H)-one: Lacks the azetidine ring, which may affect its binding affinity and specificity.

3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one: Similar structure but without the oxopropyl group, potentially altering its reactivity and biological activity.

Uniqueness

The presence of the azetidine ring and the oxopropyl group in 3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one provides unique steric and electronic properties, enhancing its potential as a versatile scaffold in drug design and chemical biology.

Biologische Aktivität

The compound 3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one represents a novel structure in medicinal chemistry, combining a quinazolinone core with triazole and azetidine functionalities. This unique arrangement suggests potential for diverse biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The molecular formula of the compound is C14H15N7O, with a molecular weight of approximately 295.30 g/mol. The presence of the triazole ring is significant as it is known for its versatility in drug design and biological activity modulation.

Antimicrobial Activity

Research has indicated that quinazolinone derivatives exhibit notable antimicrobial properties. For instance, studies have shown that various quinazolinone derivatives possess potent antibacterial and antifungal activities against a range of pathogens:

| Pathogen | Activity Detected | Reference |

|---|---|---|

| Staphylococcus aureus | MIC = 1.95 μg/mL | |

| Escherichia coli | MIC = 2.50 μg/mL | |

| Candida albicans | MIC = 3.90 μg/mL | |

| Pseudomonas aeruginosa | MIC = 2.00 μg/mL |

The minimum inhibitory concentrations (MICs) for these compounds were determined using the broth microdilution method, confirming their efficacy against both gram-positive and gram-negative bacteria as well as fungi.

Anticancer Activity

Quinazolinones have also been explored for their anticancer potential. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, compounds similar to the one have been reported to induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and growth.

The biological activity of This compound can be attributed to several factors:

- Triazole Ring : Known to interact with biological targets through hydrogen bonding and π–π interactions, enhancing binding affinity to enzymes or receptors.

- Azetidine Structure : This moiety may facilitate cellular uptake and enhance bioavailability.

- Quinazolinone Core : The pharmacophore associated with this structure is linked to various pharmacological effects including anti-inflammatory and anticancer activities.

Case Studies

Several studies have synthesized derivatives of quinazolinones and evaluated their biological activities:

- Synthesis and Evaluation : A study synthesized various quinazolinone derivatives and tested them against multiple bacterial strains, demonstrating significant antimicrobial effects, particularly against Staphylococcus aureus and Escherichia coli .

- Molecular Docking Studies : In silico studies have shown that certain quinazolinone derivatives exhibit strong binding affinities to target proteins involved in disease pathways, suggesting potential as therapeutic agents .

Eigenschaften

IUPAC Name |

3-[3-oxo-3-[3-(triazol-1-yl)azetidin-1-yl]propyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c23-15(21-9-12(10-21)22-8-6-18-19-22)5-7-20-11-17-14-4-2-1-3-13(14)16(20)24/h1-4,6,8,11-12H,5,7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUZJKMKINVYBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.